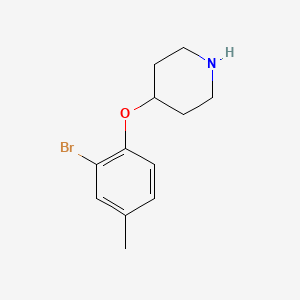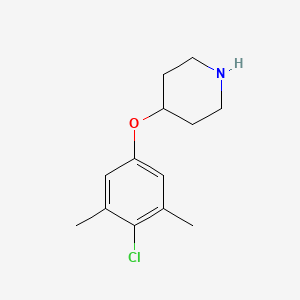
1-Propylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O . It is used in scientific research and has unique properties that make it ideal for various applications, including drug discovery, organic synthesis, and material science.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives, which include 1-Propylpiperazin-2-one, involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has also been developed .Molecular Structure Analysis
The molecular structure of 1-Propylpiperazin-2-one can be analyzed using various methods such as TD-DFT, MEP, HOMO-LUMO, and topological analysis . These methods can provide insights into the molecular structure and properties of the compound.Chemical Reactions Analysis
Chemical reactions involving 1-Propylpiperazin-2-one can be analyzed using various methods. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Propylpiperazin-2-one has physical and chemical properties that can be analyzed using various methods. It has a molecular weight of 142.201 . More detailed information about its physical and chemical properties can be found in databases like PubChem and ChemicalBook .Wissenschaftliche Forschungsanwendungen
Antiarhythmic and Antihypertensive Properties
1-Propylpiperazin-2-one derivatives have been studied for their potential antiarrhythmic and antihypertensive effects. Research has shown that certain compounds within this class display strong antiarrhythmic and antihypertensive activities, potentially related to their alpha-adrenolytic properties. These effects depend on the presence of specific moieties such as the 1-phenylpiperazine with certain substituents in the phenyl ring (Malawska et al., 2002).
Anticonvulsant Activity
Some 1-Propylpiperazin-2-one derivatives, particularly those joining chemical fragments of well-known antiepileptic drugs, have shown promise as potential new hybrid anticonvulsant agents. Studies indicate that these compounds can display broad spectra of activity in preclinical seizure models, suggesting their potential use in epilepsy treatment (Kamiński et al., 2015).
Obesity and Weight Management
Research has explored the effects of 1-Propylpiperazin-2-one derivatives in rats with diet-induced obesity. Certain derivatives, acting as α2-adrenoceptor antagonists, have shown the ability to reduce body weight and adipose tissue, indicating potential applications in weight management and obesity treatment (Dudek et al., 2016).
Histone Deacetylase Inhibitors in Cancer Treatment
Some derivatives of 1-Propylpiperazin-2-one have been investigated as potential histone deacetylase inhibitors (HDACi), a new class of agents in cancer treatment. These compounds have shown the ability to regulate gene expression and exhibit antiproliferative activity, suggesting their potential utility in the treatment of cancer (Thaler et al., 2010).
Catalytic Applications in Organic Synthesis
1-Propylpiperazin-2-one derivatives have been used in the synthesis of various organic compounds, demonstrating their utility as catalysts in chemical synthesis. This includes their role in the synthesis of pyrano[2,3-d]pyrimidines and other heterocyclic compounds, highlighting their importance in organic chemistry and drug development (Niknam et al., 2016).
Eigenschaften
IUPAC Name |
1-propylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-4-9-5-3-8-6-7(9)10/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPZNOIDMQOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)




![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)




